(S)-1-Ethyl-5-phenylimidazolidine-2,4-dione
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Overview
Description
(S)-1-Ethyl-5-phenylimidazolidine-2,4-dione is a chiral compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with an ethyl group at the 1-position and a phenyl group at the 5-position. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-1-Ethyl-5-phenylimidazolidine-2,4-dione typically begins with the appropriate amino acids or their derivatives.
Cyclization: The key step involves the cyclization of the amino acid derivative to form the imidazolidine ring. This can be achieved through a condensation reaction with a suitable carbonyl compound.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity.
Automated Processes: Employing automated synthesis and purification systems to enhance efficiency and consistency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (S)-1-Ethyl-5-phenylimidazolidine-2,4-dione can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(5S)-1-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-9(10(14)12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,14,15)/t9-/m0/s1 |
InChI Key |
RFBSWCVPTLRFIC-VIFPVBQESA-N |
Isomeric SMILES |
CCN1[C@H](C(=O)NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN1C(C(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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